molecular formula C15H18N2 B1313391 N-Benzyl-N-ethyl-benzene-1,4-diamine CAS No. 58979-09-2

N-Benzyl-N-ethyl-benzene-1,4-diamine

Cat. No.: B1313391
CAS No.: 58979-09-2
M. Wt: 226.32 g/mol
InChI Key: NDFBOKSIVYNZSI-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-benzene-1,4-diamine is an organic compound with the molecular formula C15H18N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring at the 1 and 4 positions, with additional benzyl and ethyl substituents on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with benzyl chloride and ethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of benzene-1,4-diamine attack the electrophilic carbon atoms of the benzyl and ethyl chlorides, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nucleophilic substitution process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N-Benzyl-N-ethyl-benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Benzyl-N-ethyl-benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets. The benzene ring and amine groups allow it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-ethyl-cyclohexane-1,4-diamine: Similar structure but with a cyclohexane ring instead of a benzene ring.

    N,N’-DIBUTYL-BENZENE-1,4-DIAMINE: Features butyl groups instead of benzyl and ethyl groups.

    N,N’-DIETHYL-2-BUTYNE-1,4-DIAMINE: Contains a butyne group instead of a benzene ring.

Uniqueness

N-Benzyl-N-ethyl-benzene-1,4-diamine is unique due to its specific combination of benzyl and ethyl substituents on the benzene-1,4-diamine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-N-benzyl-4-N-ethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFBOKSIVYNZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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